1-(2-Benzofuranyl)ethanone Hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Benzofuranyl)ethanone Hydrazone is a chemical compound with the molecular formula C10H10N2OThis compound is characterized by the presence of a benzofuran ring attached to an ethanone hydrazone moiety.
Vorbereitungsmethoden
The synthesis of 1-(2-Benzofuranyl)ethanone Hydrazone typically involves the reaction of 2-acetylbenzofuran with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
1-(2-Benzofuranyl)ethanone Hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone group to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-(2-Benzofuranyl)ethanone Hydrazone has several applications in scientific research:
Chemistry: It is used in the synthesis of aldazines and other heterocyclic compounds.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are investigated for their pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the preparation of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Benzofuranyl)ethanone Hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the benzofuran ring contributes to the compound’s biological activity by interacting with cellular receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
1-(2-Benzofuranyl)ethanone Hydrazone can be compared with other similar compounds such as:
2-Acetylbenzofuran: Shares the benzofuran core but lacks the hydrazone group, resulting in different reactivity and applications.
Benzofuran-2-yl methyl ketone: Another benzofuran derivative with distinct chemical properties and uses.
Eigenschaften
Molekularformel |
C10H10N2O |
---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(Z)-1-(1-benzofuran-2-yl)ethylidenehydrazine |
InChI |
InChI=1S/C10H10N2O/c1-7(12-11)10-6-8-4-2-3-5-9(8)13-10/h2-6H,11H2,1H3/b12-7- |
InChI-Schlüssel |
NMFDJZLPHFZNJI-GHXNOFRVSA-N |
Isomerische SMILES |
C/C(=N/N)/C1=CC2=CC=CC=C2O1 |
Kanonische SMILES |
CC(=NN)C1=CC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.